2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde

Description

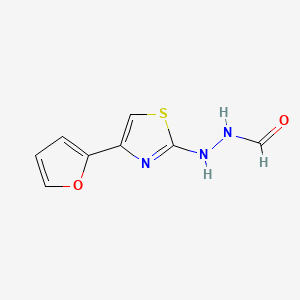

2-(4-(5-Nitro-2-furanyl)-2-thiazolyl)hydrazinecarboxaldehyde, also known as Nifurthiazole (CAS 3570-75-0), is a nitrofuran-derived compound with the molecular formula C₈H₆N₄O₄S. Its structure features a thiazole ring substituted at the 4-position with a 5-nitro-2-furanyl group and at the 2-position with a hydrazinecarboxaldehyde moiety. This compound has been extensively studied for its carcinogenic properties, particularly in rodent models, where it induces tumors in the mammary glands, kidneys, and intestines . Its bioactivity is closely tied to its metabolism, which generates reactive intermediates in renal tissues, contributing to its potent nephrocarcinogenicity .

Properties

CAS No. |

31873-81-1 |

|---|---|

Molecular Formula |

C8H7N3O2S |

Molecular Weight |

209.23 g/mol |

IUPAC Name |

N-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]formamide |

InChI |

InChI=1S/C8H7N3O2S/c12-5-9-11-8-10-6(4-14-8)7-2-1-3-13-7/h1-5H,(H,9,12)(H,10,11) |

InChI Key |

KXPLUKKFTHWPIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde typically involves the reaction of 2-furanylthiazole with hydrazinecarboxaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Nifurthiazole belongs to a broader class of 2-hydrazinothiazoles and nitrofuran derivatives. Key structural analogs and their biological activities are summarized below:

Table 1: Comparative Analysis of Nifurthiazole and Analogs

Key Findings and Structure-Activity Relationships (SAR)

Nitro Group in Furan Ring: The 5-nitro group in the furan ring is critical for carcinogenicity. Analogs lacking this group (e.g., 4-aminophenyl derivatives) show reduced potency . The nitro group facilitates metabolic reduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), which bind DNA .

Thiazole-Hydrazine Scaffold: The thiazole ring enhances metabolic stability, allowing systemic distribution. The hydrazinecarboxaldehyde group in Nifurthiazole is metabolized to form reactive aldehydes, contributing to renal carcinogenicity. In contrast, hydrazone derivatives (e.g., acetone hydrazone) target the forestomach due to localized irritation .

Substituent Effects: Phenyl vs. Furyl Groups: Replacing the 5-nitro-2-furyl group with a 4-nitrophenyl group shifts tumorigenicity from renal to mammary tissues, suggesting tissue-specific metabolic activation .

Mechanistic Insights

- Nifurthiazole: Undergoes renal metabolism via cytochrome P450 enzymes, producing intermediates that alkylate renal tubular DNA, leading to adenocarcinomas .

Toxicological Exceptions

- 5-Nitro-2-furanmethandiol diacetate: Despite containing a nitrofuran moiety, it is non-carcinogenic due to the absence of the thiazole-hydrazine scaffold, which is essential for bioactivation .

Biological Activity

2-(4-(2-Furanyl)-2-thiazolyl)hydrazinecarboxaldehyde, a compound with the formula C8H7N3O2S, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring linked to a furanyl group and a hydrazinecarboxaldehyde moiety. Its structure can be represented as follows:

Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting a potent antimicrobial profile .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | ROS generation |

Anti-inflammatory Effects

In vivo studies have reported that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of acute inflammation. The compound effectively reduced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of thiazole compounds, including this compound. The results confirmed its broad-spectrum activity against multiple bacterial strains, supporting its potential use in developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effects of this compound on breast cancer cells were analyzed. The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers. These findings suggest that it could serve as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.